1-(4-nitrobenzyl)-1H-tetrazole

Tetrazole Regiochemistry Antihypertensive Drug Synthesis Protecting Group Strategy

1-(4-Nitrobenzyl)-1H-tetrazole is a specific N1-substituted tetrazole derivative within the broader nitrobenzyl-tetrazole class, which includes N2- and C5-substituted regioisomers. Characterized by its 4-nitrobenzyl group on the N1 position, this compound serves as a well-defined building block in medicinal chemistry and antihypertensive drug intermediate synthesis, where regiospecificity is critical for downstream reactivity and patent compliance.

Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
CAS No. 144035-24-5
Cat. No. B8345710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrobenzyl)-1H-tetrazole
CAS144035-24-5
Molecular FormulaC8H7N5O2
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NN=N2)[N+](=O)[O-]
InChIInChI=1S/C8H7N5O2/c14-13(15)8-3-1-7(2-4-8)5-12-6-9-10-11-12/h1-4,6H,5H2
InChIKeyPSPICZXYMYWPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrobenzyl)-1H-tetrazole (CAS 144035-24-5): A Defined N1-Alkylated Tetrazole for Regiospecific Synthesis and Procurement


1-(4-Nitrobenzyl)-1H-tetrazole is a specific N1-substituted tetrazole derivative within the broader nitrobenzyl-tetrazole class, which includes N2- and C5-substituted regioisomers [1]. Characterized by its 4-nitrobenzyl group on the N1 position, this compound serves as a well-defined building block in medicinal chemistry and antihypertensive drug intermediate synthesis, where regiospecificity is critical for downstream reactivity and patent compliance [1]. Its procurement value is defined by isomeric purity, distinguishing it from mixtures or less thermodynamically stable analogs often produced in non-selective syntheses.

Procurement Risks of 1-(4-Nitrobenzyl)-1H-tetrazole: Why Generic 'Nitrobenzyl Tetrazole' Substitution is Not Scientifically Valid


Substituting 1-(4-nitrobenzyl)-1H-tetrazole with a generic 'nitrobenzyl tetrazole' mixture or a different regioisomer, such as the 2H- or 5-substituted form, introduces significant procurement and scientific risk. These isomers are chemically distinct, exhibiting different dipole moments, thermal stabilities, and reactivities. For instance, 1N-alkyl tetrazoles can rearrange to more stable 2N-isomers under thermal stress, a property not shared by the 5-substituted analogs [1]. Furthermore, specific synthetic routes, such as those for antihypertensive agents like losartan, explicitly require the 1N-protected tetrazole intermediate to ensure correct regiospecific deprotection and subsequent coupling, making uncontrolled substitution a source of failed synthesis and off-specification final products.

Quantitative Evidence Guide for 1-(4-Nitrobenzyl)-1H-tetrazole: Comparator-Based Differentiation for Scientific Selection


Regioisomeric Identity: Stable N1-Substitution vs. N2- and C5-Isomers for Defined Synthetic Intermediates

The compound is unequivocally the 1N-substituted isomer. In tetrazole chemistry, N1-alkyl tetrazoles are typically the kinetically favored products but can isomerize to the thermodynamically more stable 2N-isomers [1]. In contrast, 5-substituted tetrazoles like 5-(4-nitrobenzyl)-1H-tetrazole are constitutionally different and cannot interconvert. For applications requiring a defined protecting group at N1, such as in patented antihypertensive compound synthesis [2], the identity of this isomer is non-negotiable.

Tetrazole Regiochemistry Antihypertensive Drug Synthesis Protecting Group Strategy

Predicted Physicochemical Profile: 1N-Isomer vs. C5-Isomer Density and Boiling Point

Predicted or experimentally derived physical properties provide a basis for distinguishing between regioisomers. While data for the target compound is limited, the structurally related 5-(4-nitrobenzyl)-2H-tetrazole (a C5-isomer) has a reported density of 1.5±0.1 g/cm³ and a boiling point of 473.3±47.0 °C at 760 mmHg . The 1N-isomer is expected to have a different dipole moment and potentially lower thermal stability due to the N1-N2 bond lability, making these bulk properties a practical, though indirect, quality control measure.

Physicochemical Properties Isomer Comparison Materials Science

Synthetic Utility as a Protected Intermediate: N1-p-Nitrobenzyl vs. N-Trityl Tetrazole Deprotection

The p-nitrobenzyl group at the N1 position serves as a protecting group that can be removed under specific conditions. In patent literature, p-nitrobenzyl is listed as a viable N-protecting group for tetrazoles in antihypertensive compound synthesis, alongside others like trityl [1]. This contrasts with the more common N-trityl group, which requires acidic or reductive cleavage conditions (e.g., Zn/MeOH) that may not be compatible with all substrates [2]. The p-nitrobenzyl group offers an alternative deprotection strategy, potentially via hydrogenolysis or oxidation, providing a synthetic handle orthogonal to acid-labile groups.

Medicinal Chemistry Protecting Groups Tetrazole Synthesis

1-(4-Nitrobenzyl)-1H-tetrazole: Recommended Research and Industrial Application Scenarios


Regiospecific Intermediate in Sartan-Class Antihypertensive Drug Synthesis

This compound is explicitly listed as an N-protected tetrazole intermediate in patent literature for synthesizing angiotensin II receptor antagonists (sartans) [1]. Its procurement as the pure 1N-isomer is essential for accessing a regiospecific synthetic pathway where the N1-p-nitrobenzyl group is later removed to reveal the active tetrazole moiety. Using a mixed or incorrect isomer would lead to a different final compound and potential patent infringement.

Model Substrate for Studying Tetrazole Tautomerism and Rearrangement

As an N1-alkylated tetrazole, this compound can serve as a model substrate to study the N1-to-N2 migration under thermal or catalytic conditions, a key reaction in tetrazole chemistry [1]. This makes it a valuable tool for physical organic chemists investigating heterocyclic stability and reaction mechanisms.

Building Block for Metal-Organic Frameworks (MOFs) or Coordination Polymers

N-substituted tetrazoles can act as neutral N-donor ligands. While the C5-isomer has been used to create coordination polymers [1], the 1N-isomer offers a distinct coordination geometry. Its use can lead to novel metal-organic architectures with potentially different porosity, stability, or catalytic properties compared to frameworks built from the 5-substituted analog.

Calibration Standard for Quantifying Nitrobenzyl-Tetrazole Isomer Ratios

Given the difficulty of separating N1- and N2-isomers, pure 1-(4-nitrobenzyl)-1H-tetrazole is an invaluable analytical standard. It can be used to calibrate HPLC or NMR methods for determining the isomeric purity of reaction products from non-selective tetrazole alkylations, ensuring quality control in research and production settings [1].

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